

N-Cyclopropyl-4-fluorobenzamide: A Versatile Scaffold in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: *N-Cyclopropyl 4-fluorobenzamide*

Cat. No.: *B1350977*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclopropyl-4-fluorobenzamide is a key building block in medicinal chemistry, prized for the unique physicochemical properties it imparts to molecules. The strategic incorporation of a cyclopropyl ring and a fluorine atom onto a benzamide core offers a powerful approach to fine-tuning the pharmacological profile of drug candidates. The cyclopropyl group can enhance metabolic stability, improve potency by constraining molecular conformation, and modulate pKa and lipophilicity.^{[1][2]} Simultaneously, the fluorine atom can increase binding affinity, block metabolic sites, and improve pharmacokinetic properties.^{[3][4]} This whitepaper provides a comprehensive overview of N-cyclopropyl-4-fluorobenzamide as a building block, including its synthesis, its application in the development of therapeutic agents, and detailed experimental protocols.

Physicochemical Properties

N-Cyclopropyl-4-fluorobenzamide is a solid at room temperature with the following properties:

Property	Value
CAS Number	88229-16-7
Molecular Formula	C ₁₀ H ₁₀ FNO
Molecular Weight	179.19 g/mol
Melting Point	118-119 °C
Boiling Point	323.6 ± 25.0 °C at 760 mmHg
Density	1.2 ± 0.1 g/cm ³

Synthesis of N-Cyclopropyl-4-fluorobenzamide

The synthesis of N-cyclopropyl-4-fluorobenzamide is typically achieved through the acylation of cyclopropylamine with 4-fluorobenzoyl chloride. This reaction is generally straightforward and can be performed under standard laboratory conditions.

Experimental Protocol: Synthesis of N-Cyclopropyl-4-fluorobenzamide

Materials:

- 4-fluorobenzoyl chloride
- Cyclopropylamine
- Triethylamine (or another suitable base)
- Dichloromethane (or another suitable aprotic solvent)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- To a stirred solution of 4-fluorobenzoyl chloride (1.0 equivalent) in dichloromethane at 0 °C, add triethylamine (1.1 equivalents).
- Slowly add cyclopropylamine (1.0 equivalent) to the reaction mixture at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to quench any remaining acid chloride and neutralize the triethylamine hydrochloride salt.
- Separate the organic layer and wash it with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
- The crude N-cyclopropyl-4-fluorobenzamide can be purified by recrystallization or column chromatography on silica gel.

Applications in Medicinal Chemistry

The N-cyclopropyl-4-fluorobenzamide scaffold has been successfully incorporated into a variety of drug candidates, most notably in the field of oncology as a key component of kinase inhibitors.

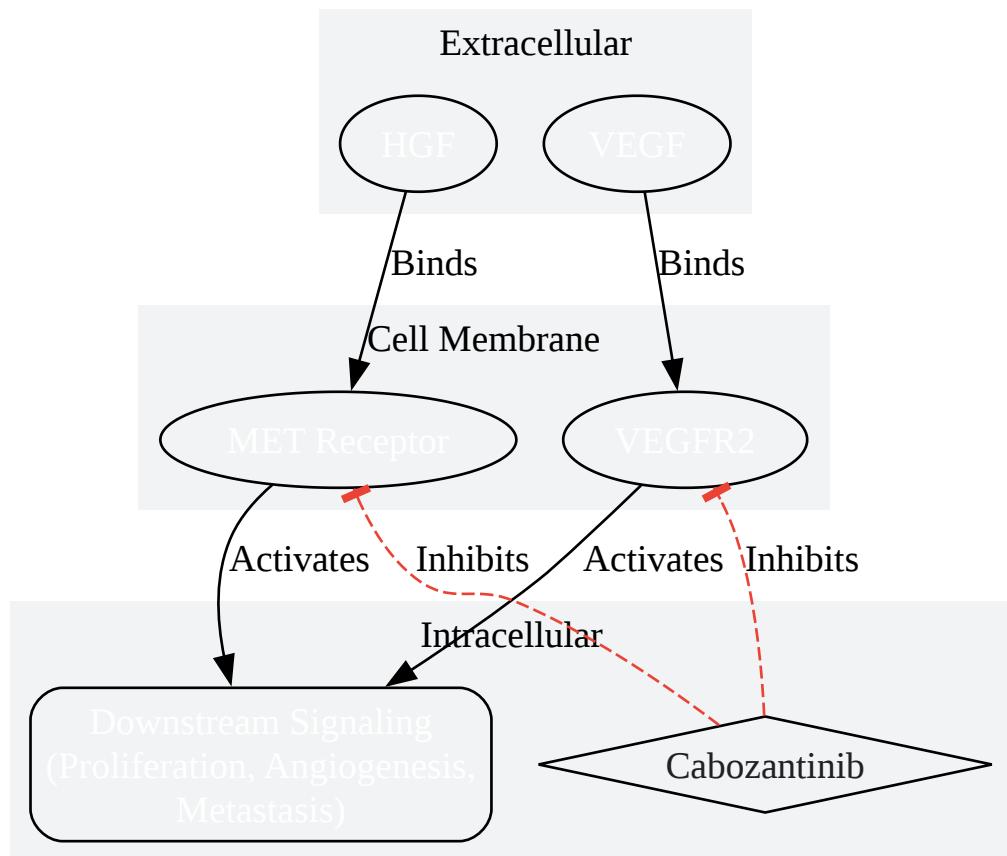
Case Study: Cabozantinib (a MET/VEGFR2 Inhibitor)

Cabozantinib (marketed as Cometriq® and Cabometyx®) is a potent inhibitor of multiple receptor tyrosine kinases, including MET, VEGFR2, and RET. It is approved for the treatment of medullary thyroid cancer and advanced renal cell carcinoma. The synthesis of Cabozantinib involves the use of a key intermediate, 1-((4-fluorophenyl)carbamoyl)cyclopropanecarbonyl chloride, which is a derivative of N-cyclopropyl-4-fluorobenzamide.^[5]

The N-cyclopropyl-4-fluorobenzamide moiety in Cabozantinib plays a crucial role in its biological activity. The cyclopropyl group helps to properly orient the molecule within the ATP-

binding pocket of the target kinases, while the 4-fluorophenyl group engages in favorable interactions with the protein.

Signaling Pathway:



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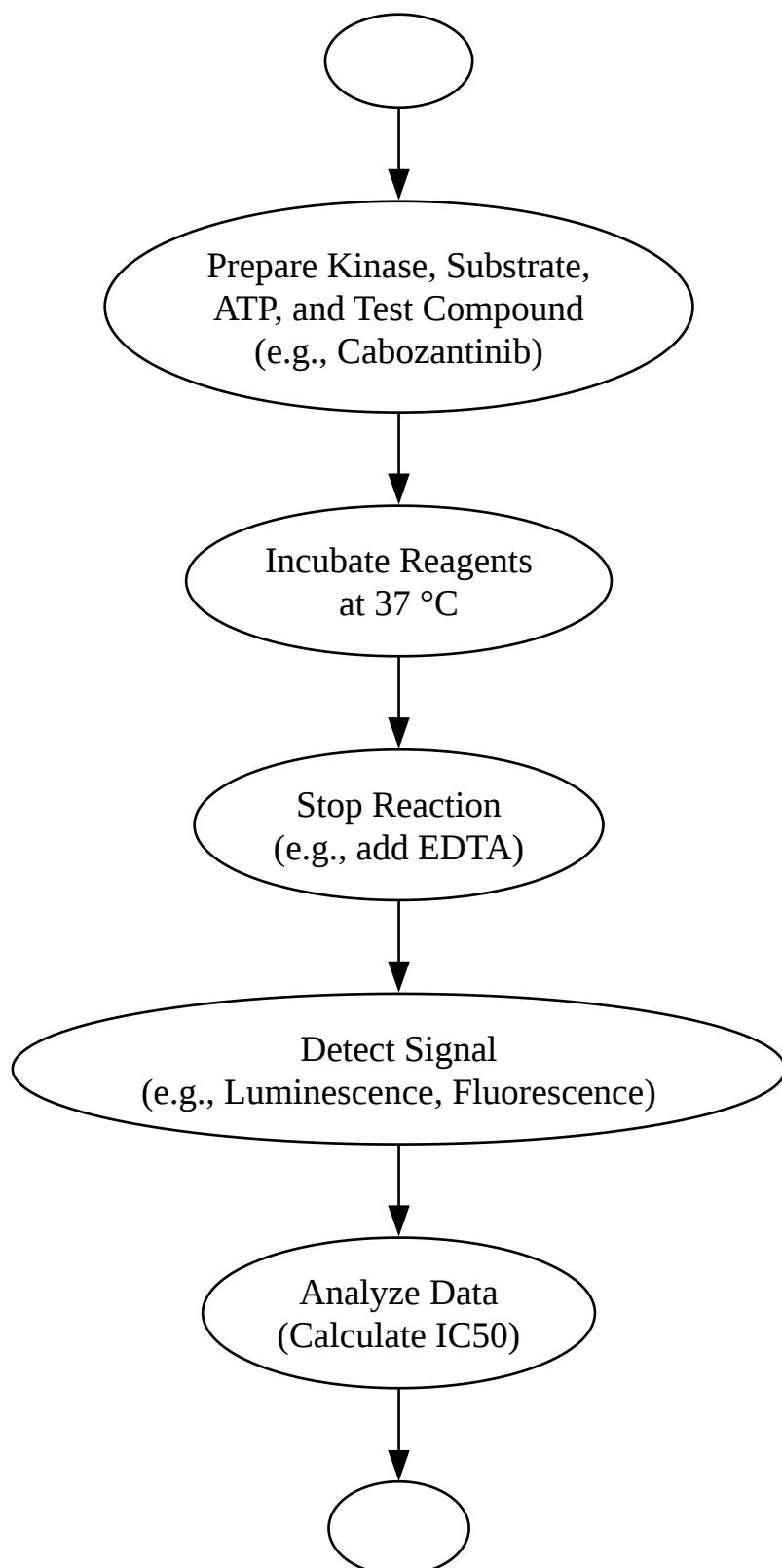
Caption: Cabozantinib inhibits MET and VEGFR2 signaling pathways.

Quantitative Data for Cabozantinib and Related Analogs:

While specific quantitative data for the direct precursor is not readily available in the public domain, the following table presents the inhibitory activity of Cabozantinib against its primary targets.

Compound	Target	IC50 (nM)
Cabozantinib	MET	1.3
Cabozantinib	VEGFR2	0.035
Cabozantinib	RET	4
Cabozantinib	KIT	4.6
Cabozantinib	AXL	7
Cabozantinib	TIE2	14.3

Experimental Workflow for Kinase Inhibition Assay:



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Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

N-Cyclopropyl-4-fluorobenzamide is a valuable and versatile building block in medicinal chemistry. Its unique combination of a constrained cyclopropyl ring and an electron-withdrawing fluorine atom provides medicinal chemists with a powerful tool to optimize the properties of drug candidates. The successful development of Cabozantinib highlights the potential of this scaffold in generating potent and selective kinase inhibitors. Further exploration of this building block in other therapeutic areas is warranted and holds promise for the discovery of novel and effective medicines.

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